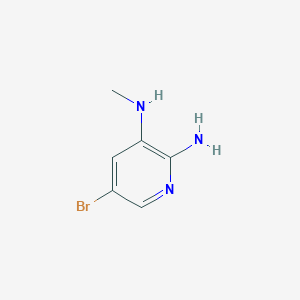

![molecular formula C9H9BrN2O B1277576 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 219686-43-8](/img/structure/B1277576.png)

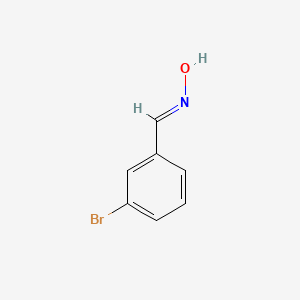

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Descripción general

Descripción

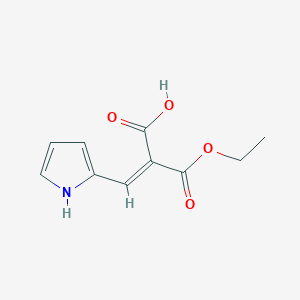

The compound “7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a chemical compound with the molecular formula C18H16BrN3O3 . It is a derivative of the benzodiazepine class of compounds .

Synthesis Analysis

The synthesis of similar compounds has been well studied. For instance, the synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been explored through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of this compound is built up from two fused six-and seven-membered rings linked to a side-chain of a five and a six-membered ring via a methylene group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it has been used in the synthesis of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.2 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 5 and a topological polar surface area of 80.6 Ų .Aplicaciones Científicas De Investigación

- Zinc Complexes : Studies have explored Zn(II) complexes involving 7-bromo-1,4-benzodiazepine derivatives. For example, [Zn(Hydr)₂Cl₂] and [Zn(HydrHPv)₂Cl₂] were synthesized and characterized .

- 14C-Labeling : A convenient method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)acetohydrazide was developed . Such labeled compounds are valuable for pharmacokinetic studies.

- Novel Heterocycles : Researchers have designed and synthesized novel heterocyclic compounds based on 7-bromo-1,4-benzodiazepine scaffolds. These compounds may exhibit diverse biological activities .

Metal Complexes and Coordination Chemistry

Radiochemistry and Labeling

Organic Synthesis and Heterocyclic Chemistry

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .

Mode of Action

If it behaves similarly to other benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects . .

Biochemical Pathways

If it acts on GABA receptors like other benzodiazepines, it could affect various neural pathways involved in mood regulation, anxiety, and sleep .

Pharmacokinetics

As a benzodiazepine derivative, it may have similar pharmacokinetic properties to other drugs in this class, which are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . .

Result of Action

If it acts similarly to other benzodiazepines, it may enhance the inhibitory effects of GABA in the central nervous system, leading to sedation, reduced anxiety, and muscle relaxation .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .

Propiedades

IUPAC Name |

7-bromo-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCIBVBVEVBLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441465 | |

| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219686-43-8 | |

| Record name | 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)